![molecular formula C20H24N2O2 B5715568 1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)
1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine
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Overview
Description
1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine, commonly known as C16, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. C16 belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of C16 is not fully understood. However, it is believed that C16 acts by modulating the activity of certain receptors in the brain, including the serotonin and dopamine receptors. C16 has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. C16 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. C16 has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Moreover, C16 has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
C16 has several advantages for lab experiments. C16 is relatively easy to synthesize and has good solubility in various solvents. Moreover, C16 has been found to have low toxicity and is well-tolerated in animal models. However, the main limitation of C16 is its poor bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of C16. One of the most promising areas of research is the development of C16-based drugs for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to understand the exact mechanism of action of C16 and its potential therapeutic targets. Additionally, the development of novel synthesis methods and analogs of C16 may lead to the discovery of more potent and effective compounds.
Synthesis Methods
The synthesis of C16 involves the reaction of 1-(2,5-dimethylphenoxy) acetyl chloride with phenylpiperazine in the presence of a base. The reaction takes place at room temperature and yields C16 as a white solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
C16 has been extensively studied for its potential therapeutic properties. Several scientific studies have shown that C16 has anti-inflammatory, anti-tumor, and anti-anxiety effects. C16 has also been found to be effective in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, C16 has been shown to have a positive effect on memory and learning.
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-9-17(2)19(14-16)24-15-20(23)22-12-10-21(11-13-22)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKEMUINWJJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
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